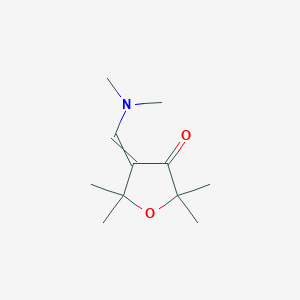![molecular formula C28H39N7O3 B8317964 4-[(9-cyclopentyl-5,8-dimethyl-6-oxo-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide CAS No. 1001343-34-5](/img/structure/B8317964.png)
4-[(9-cyclopentyl-5,8-dimethyl-6-oxo-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide
Übersicht
Beschreibung
NPK76-II-72-1 is a small molecule compound that has garnered significant interest in the field of pharmacogenomics. It is primarily known for its role in cancer research, particularly in the study of drug sensitivity and resistance. The compound targets the PLK3 protein, which is involved in the regulation of the cell cycle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
NPK76-II-72-1 primarily undergoes interactions with cellular proteins, particularly those involved in the cell cycle. It is known to interact with Myc-related genes, which are crucial for cell proliferation and growth .
Common Reagents and Conditions
The compound is often used in combination with other reagents in cell culture experiments. Common conditions include incubation with cancer cell lines in well plates, followed by various assays to measure cell viability and drug sensitivity .
Major Products Formed
The primary outcome of reactions involving NPK76-II-72-1 is the modulation of cell cycle-related pathways, leading to changes in cell proliferation and survival .
Wissenschaftliche Forschungsanwendungen
NPK76-II-72-1 has a wide range of applications in scientific research:
Cancer Research: It is extensively used to study the sensitivity of various cancer cell lines to different drugs.
Pharmacogenomics: The compound is part of large-scale drug sensitivity screens, which aim to correlate gene expression levels with drug response phenotypes.
Drug Development: Insights gained from studies involving NPK76-II-72-1 can guide the development of new cancer therapies and drug combinations.
Wirkmechanismus
NPK76-II-72-1 exerts its effects by targeting the PLK3 protein, which plays a critical role in the regulation of the cell cycle. The compound’s interaction with PLK3 leads to the modulation of Myc-related genes, affecting cell proliferation and survival . This mechanism is particularly relevant in cancer cells, where dysregulation of the cell cycle is a common feature.
Vergleich Mit ähnlichen Verbindungen
NPK76-II-72-1 is unique in its specific targeting of PLK3 and its extensive coverage of Myc-related genes. Similar compounds include:
GSK1070916: Another compound that targets cell cycle-related pathways but with a different protein target.
MPS-1-IN-1: This compound also interacts with Myc-related genes but has a distinct mechanism of action compared to NPK76-II-72-1.
These comparisons highlight the unique aspects of NPK76-II-72-1, particularly its specific molecular targets and pathways involved in its mechanism of action.
Eigenschaften
CAS-Nummer |
1001343-34-5 |
|---|---|
Molekularformel |
C28H39N7O3 |
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
4-[(9-cyclopentyl-5,8-dimethyl-6-oxo-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C28H39N7O3/c1-18-15-25(36)34(3)23-17-29-28(32-26(23)35(18)21-7-5-6-8-21)31-22-10-9-19(16-24(22)38-4)27(37)30-20-11-13-33(2)14-12-20/h9-10,16-18,20-21H,5-8,11-15H2,1-4H3,(H,30,37)(H,29,31,32) |
InChI-Schlüssel |
KZLQLABUFJNPSZ-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |
Kanonische SMILES |
CC1CC(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine, 2-[(6-methoxy-3-pyridinyl)oxy]-5-(trifluoromethyl)-](/img/structure/B8317882.png)
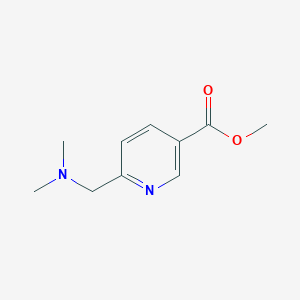
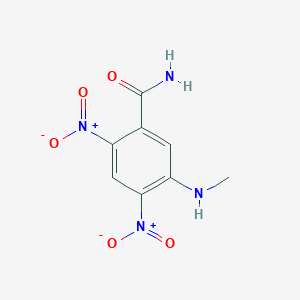
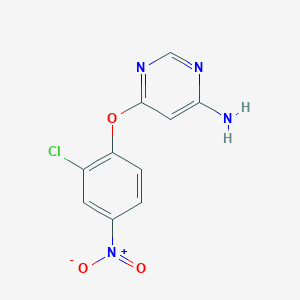


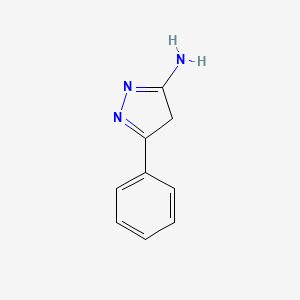
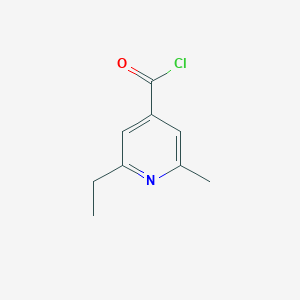
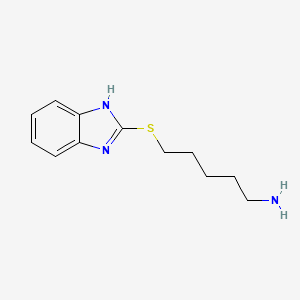
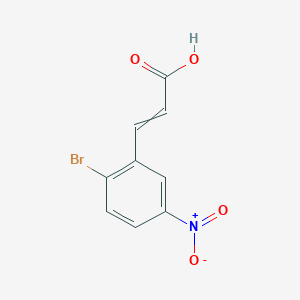

![6-(6-{[(Benzyloxy)carbonyl]amino}hexanamido)hexanoic acid](/img/structure/B8317961.png)

